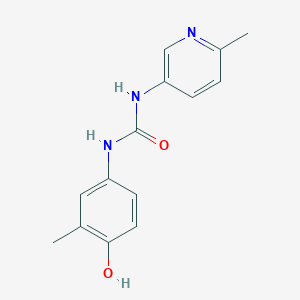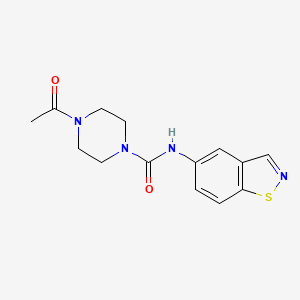![molecular formula C13H11BrN4S B7678749 5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole](/img/structure/B7678749.png)
5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a thiazole derivative that is known for its unique chemical properties and its ability to interact with biological systems. In
Aplicaciones Científicas De Investigación
5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole has been studied extensively for its potential applications in various scientific fields. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole is not fully understood. However, it is believed that the compound interacts with specific proteins and enzymes in biological systems, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to have antimicrobial effects against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole in lab experiments is its high purity and stability. This makes it easier to obtain reliable and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research involving 5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole. One area of research could focus on further elucidating the mechanism of action of the compound, which could lead to the development of more targeted and effective therapies. Another area of research could focus on developing new synthesis methods for the compound, which could potentially reduce its cost and increase its availability for research. Additionally, the compound could be studied for its potential applications in other scientific fields, such as materials science or environmental science.
In conclusion, this compound is a unique compound that has been extensively studied for its potential applications in various scientific fields. The compound has anti-inflammatory, anti-cancer, and anti-microbial properties, and has been studied for its potential use as a fluorescent probe. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole involves the reaction of 2-bromoacetyl bromide with 1,3-thiazole-2-thiol in the presence of triethylamine. The resulting product is then reacted with 2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethan-1-amine in the presence of potassium carbonate to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-8-10-5-9(6-16-13(10)18(2)17-8)3-4-12-15-7-11(14)19-12/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYDPXJRXBCKE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=CC3=NC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)/C=C/C3=NC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)


![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![5-[(6-aminopyridin-2-yl)methylsulfanyl]-N-(2-thiophen-2-ylethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7678735.png)

![2-[ethyl-[methyl(propan-2-yl)carbamoyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7678745.png)
![N-[3-(diethylamino)-3-oxopropyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7678757.png)
![4-methoxy-N-[1-(5-phenyl-1H-imidazol-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7678758.png)
